

# Molecular structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

**Cat. No.:** B1364979

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid**

**Abstract:** This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of **2-Chloro-4-fluoro-5-sulfamoylbenzoic acid** (CAS No: 4793-24-2). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical building block in synthetic and medicinal chemistry. The guide synthesizes theoretical principles with practical analytical methodologies, offering insights into structural elucidation through spectroscopic and computational techniques. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this guide extrapolates likely structural characteristics based on established data from closely related analogues.

## Introduction and Significance

**2-Chloro-4-fluoro-5-sulfamoylbenzoic acid** is a polysubstituted aromatic compound of significant interest in medicinal and synthetic chemistry. Its molecular architecture, featuring a carboxylic acid, a sulfonamide, and two distinct halogen substituents (chloro and fluoro), makes it a versatile scaffold and a key intermediate in the synthesis of complex molecules.

The sulfonamide moiety is a cornerstone functional group in medicinal chemistry, famously associated with the "sulfa drugs," the first broadly effective systemic antibacterials.<sup>[1]</sup> Beyond their antimicrobial origins, sulfonamides exhibit a vast range of biological activities, appearing

in diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of enzymes like carbonic anhydrase.<sup>[1]</sup> The carboxylic acid group provides a reactive handle for forming amide or ester linkages, crucial for creating prodrugs or conjugating the molecule to other pharmacophores.<sup>[2]</sup> For instance, this compound is a documented reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which have been investigated as CCR5 antagonists for potential anti-HIV-1 therapies.<sup>[3][4][5]</sup>

The specific halogenation pattern—a chlorine atom at position 2 and a fluorine atom at position 4—critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are key determinants of its reactivity and pharmacological profile. This guide will dissect the molecular structure that underpins the utility of this important chemical entity.

## Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. These identifiers and characteristics are essential for laboratory handling, analytical characterization, and regulatory documentation.

| Property          | Value                                              | Source(s)                                                                       |
|-------------------|----------------------------------------------------|---------------------------------------------------------------------------------|
| IUPAC Name        | 2-chloro-4-fluoro-5-sulfamoylbenzoic acid          | <a href="#">[6]</a>                                                             |
| Synonyms          | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid    | <a href="#">[5]</a>                                                             |
| CAS Number        | 4793-24-2                                          | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> ClFNO <sub>4</sub> S | <a href="#">[7]</a> <a href="#">[8]</a>                                         |
| Molecular Weight  | 253.64 g/mol                                       | <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Melting Point     | 245-248 °C                                         | <a href="#">[4]</a> <a href="#">[8]</a>                                         |
| InChI Key         | DDGOQDDPEWYVRD-UHFFFAOYSA-N                        | <a href="#">[1]</a>                                                             |
| SMILES            | O=C(O)C1=CC(S(=O)(=O)=O)=C(F)C=C1Cl                | <a href="#">[9]</a>                                                             |

Table 1: Core Chemical and Physical Properties.

## Synthesis and Derivatization Pathways

The synthesis of **2-Chloro-4-fluoro-5-sulfamoylbenzoic acid** is a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern. Understanding its synthesis is fundamental to appreciating its role as a starting material and identifying potential process impurities.

## Common Synthetic Routes

Several pathways have been documented, typically starting from more common precursors. One established route begins with 2-chloro-4-fluorotoluene.<sup>[1]</sup> The process involves a series of classical aromatic transformations.

Causality of the Workflow:

- Side-Chain Halogenation: The process often starts with photochlorination of the toluene methyl group to form a benzylidene dichloride. This activates the benzylic position for subsequent oxidation.
- Nitration: A nitro group (-NO<sub>2</sub>) is introduced onto the ring using a mixture of concentrated sulfuric and fuming nitric acids. The existing chloro and fluoro groups direct the nitration to the 5-position.
- Oxidation/Hydrolysis: The benzylidene dichloride is converted to the carboxylic acid.
- Reduction & Sulfamoylation: The nitro group is reduced to an amine (-NH<sub>2</sub>), which is then converted into a diazonium salt. Subsequent reaction (sulfonylation) introduces a chlorosulfonyl group (-SO<sub>2</sub>Cl), which is finally aminated to yield the target sulfamoyl (-SO<sub>2</sub>NH<sub>2</sub>) group.<sup>[1]</sup>

An alternative pathway starts from 2-chloro-4-fluorobenzoic acid, which undergoes nitration followed by the same reduction and sulfamoylation sequence.<sup>[1]</sup>

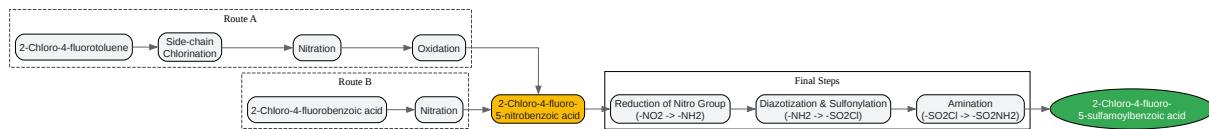

[Click to download full resolution via product page](#)

Fig 1: Generalized synthetic pathways to the target molecule.

## Structural Elucidation: A Multi-Technique Approach

Determining the precise molecular structure and connectivity requires a combination of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and IR are essential for confirming the structure in solution and ensuring batch-to-batch consistency.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules in solution. For **2-Chloro-4-fluoro-5-sulfamoylbenzoic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous confirmation of the substituent positions.

Predicted  $^1\text{H}$  NMR Spectrum (in  $\text{DMSO-d}_6$ ):

- Aromatic Protons: The molecule has two protons on the aromatic ring.
  - One proton is at C3 (ortho to the chlorine and meta to the fluorine). It is expected to appear as a doublet due to coupling with the fluorine atom. Its chemical shift will be downfield due to the deshielding effect of the adjacent chlorine.
  - The other proton is at C6 (ortho to the sulfamoyl group and meta to the chlorine). It is also expected to appear as a doublet from fluorine coupling.

- Labile Protons:

- Carboxylic Acid (-COOH): A very broad singlet, typically far downfield (>10 ppm), due to hydrogen bonding and chemical exchange.[3]
- Sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>): A broad singlet corresponding to the two amine protons. Its position is highly dependent on solvent, concentration, and temperature.[3]

Predicted <sup>13</sup>C NMR Spectrum (in DMSO-d<sub>6</sub>): The spectrum will show seven distinct carbon signals.

- Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbon directly attached to the fluorine (C4) will show a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The chemical shifts are influenced by the electron-withdrawing or donating properties of all substituents.
- Carbonyl Carbon (-COOH): One signal in the carbonyl region (~165-175 ppm).

Exemplar Protocol for NMR Analysis:

- Sample Preparation: Accurately weigh 10-15 mg of the compound for <sup>1</sup>H NMR (25-50 mg for <sup>13</sup>C NMR).
- Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, which is effective for dissolving both the carboxylic acid and sulfonamide functionalities. [3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
- Acquisition:
  - Acquire a standard <sup>1</sup>H spectrum.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.

- To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
- Processing: Process the spectra using appropriate software, performing Fourier transformation, phase correction, and baseline correction.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For furosemide, a closely related and more complex derivative, detailed FT-IR studies have been conducted, providing a strong basis for interpreting the spectrum of the title compound.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type                        | Functional Group                                |
|--------------------------------|---------------------------------------|-------------------------------------------------|
| 3500-3300                      | N-H stretching                        | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> ) |
| 3300-2500                      | O-H stretching (broad)                | Carboxylic Acid (-COOH)                         |
| ~1700                          | C=O stretching                        | Carboxylic Acid (-COOH)                         |
| ~1600, ~1475                   | C=C stretching                        | Aromatic Ring                                   |
| 1390-1290                      | SO <sub>2</sub> asymmetric stretching | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> ) |
| 1190-1120                      | SO <sub>2</sub> symmetric stretching  | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> ) |
| ~1250                          | C-F stretching                        | Aryl-Fluoride                                   |

| ~800 | C-Cl stretching | Aryl-Chloride |

Table 2: Predicted FT-IR absorption frequencies based on known functional group regions and data from related molecules.[\[10\]](#)

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for assessing the purity of chemical compounds. For aromatic acids, which can be challenging to retain on standard C18 columns, mixed-mode

chromatography or the use of ion-pairing reagents may be necessary.[2][13][14]

#### Exemplar Protocol for HPLC Purity Analysis:

- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m) is a common starting point.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the carboxylic acid is protonated for better retention.
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water). Dilute to an appropriate concentration for analysis (e.g., 25  $\mu$ g/mL).[13]
- Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
- Analysis: The purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | Benchchem [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2 [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. scbt.com [scbt.com]
- 8. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | FC86135 [biosynth.com]
- 9. 4793-24-2|2-Chloro-4-fluoro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Molecular structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1364979#molecular-structure-of-2-chloro-4-fluoro-5-sulfamoylbenzoic-acid\]](https://www.benchchem.com/product/b1364979#molecular-structure-of-2-chloro-4-fluoro-5-sulfamoylbenzoic-acid)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)